Methylmalonyl coenzyme A tetralithium salt hydrate

Catalog No.
S1794841
CAS No.
104809-02-1
M.F
C25H40LiN7O19P3S
M. Wt
874.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methylmalonyl coenzyme A tetralithium salt hydrate

CAS Number

104809-02-1

Product Name

Methylmalonyl coenzyme A tetralithium salt hydrate

IUPAC Name

(2S)-3-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-methyl-3-oxopropanoic acid

Molecular Formula

C25H40LiN7O19P3S

Molecular Weight

874.6 g/mol

InChI

InChI=1S/C25H40N7O19P3S.Li/c1-12(23(37)38)24(39)55-7-6-27-14(33)4-5-28-21(36)18(35)25(2,3)9-48-54(45,46)51-53(43,44)47-8-13-17(50-52(40,41)42)16(34)22(49-13)32-11-31-15-19(26)29-10-30-20(15)32;/h10-13,16-18,22,34-35H,4-9H2,1-3H3,(H,27,33)(H,28,36)(H,37,38)(H,43,44)(H,45,46)(H2,26,29,30)(H2,40,41,42);/t12?,13-,16-,17-,18+,22-;/m1./s1

InChI Key

UOQZLHKKSUHTJD-RPJGYGBISA-N

SMILES

[Li+].[Li+].[Li+].[Li+].CC(C(=O)[O-])C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.O

Canonical SMILES

[Li].CC(C(=O)O)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Isomeric SMILES

[Li].CC(C(=O)O)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

General Use of Methylmalonyl Coenzyme A Tetralithium Salt Hydrate

Application in Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

Scientific Field: Analytical Chemistry

Summary of the Application: Methylmalonyl coenzyme A has been used in the preparation of the calibration curve in ultra-performance liquid chromatography-mass spectrometry (UPLC-MS/MS) .

Methods of Application: In this application, MM-CoA is used as a standard for calibration in UPLC-MS/MS. The exact procedure would depend on the specific protocol of the UPLC-MS/MS analysis.

Results or Outcomes: The use of MM-CoA in the calibration curve would help in the accurate quantification of analytes in the UPLC-MS/MS analysis .

Application in Enzyme Activity Measurement

Scientific Field: Biochemistry

Summary of the Application: Methylmalonyl coenzyme A has been used in the measurement of methylmalonyl-CoA mutase and methylmalonyl-CoA epimerase activity .

Methods of Application: In this application, MM-CoA is used as a substrate in the enzymatic reactions catalyzed by methylmalonyl-CoA mutase and methylmalonyl-CoA epimerase. The exact procedure would depend on the specific protocols of the enzyme activity assays.

Results or Outcomes: The use of MM-CoA in these assays would help in the accurate measurement of the activities of these enzymes .

Application in Kinetic Assay of Acetyltransferase Gcn5 Acylation

Summary of the Application: Methylmalonyl coenzyme A has been used in the kinetic assay of acetyltransferase Gcn5 acylation .

Methods of Application: In this application, MM-CoA is used as a cofactor in the kinetic assay of acetyltransferase Gcn5 acylation. The exact procedure would depend on the specific protocol of the assay.

Results or Outcomes: The use of MM-CoA in this assay would help in the accurate measurement of the acylation activity of acetyltransferase Gcn5 .

Application in JNADH and JNADPH Production Assay

Summary of the Application: Methylmalonyl coenzyme A has been used as a cofactor in JNADH and JNADPH production assay .

Methods of Application: In this application, MM-CoA is used as a cofactor in the production assay of JNADH and JNADPH. The exact procedure would depend on the specific protocol of the assay.

Results or Outcomes: The use of MM-CoA in this assay would help in the accurate measurement of the production of JNADH and JNADPH .

Methylmalonyl coenzyme A tetralithium salt hydrate is a complex organic compound with the molecular formula C25H36Li4N7O19P3SC_{25}H_{36}Li_{4}N_{7}O_{19}P_{3}S and a molecular weight of approximately 891.34 g/mol. This compound serves as a critical intermediate in various metabolic pathways, particularly in the catabolism of certain amino acids (valine, isoleucine, methionine, and threonine) and odd-chain fatty acids. Its structure includes multiple lithium ions that stabilize the compound, making it soluble and reactive in biological systems .

  • MM-CoA acts as a substrate for enzymes like methylmalonyl-CoA mutase and methylmalonyl-CoA epimerase, which are crucial for propionate metabolism and the breakdown of certain amino acids [, ].
  • In healthy individuals, MM-CoA is efficiently converted to succinyl-CoA, which enters the Krebs cycle for energy production [].
  • MM-CoA is not commercially available due to its targeted use in research settings [].
  • Limited information exists on specific safety hazards, but standard laboratory precautions for handling biological materials should be followed [].

Additional Points

  • MM-CoA research is vital for understanding inherited metabolic disorders like methylmalonic acidemia, where defects in enzymes handling MM-CoA can lead to health complications.
  • Research on MM-CoA interactions with enzymes can aid in developing diagnostic tools and potential therapies for such disorders.

Methylmalonyl coenzyme A tetralithium salt hydrate functions primarily as a substrate for several enzymes, notably methylmalonyl coenzyme A mutase. The key reaction involves the conversion of L-methylmalonyl coenzyme A to succinyl coenzyme A, which is facilitated by this enzyme in the presence of vitamin B12 as a cofactor. This transformation is crucial for energy metabolism and the citric acid cycle, highlighting its role in cellular respiration .

Key Reaction:

L methylmalonyl CoAMethylmalonyl CoA MutaseSuccinyl CoA\text{L methylmalonyl CoA}\xrightarrow{\text{Methylmalonyl CoA Mutase}}\text{Succinyl CoA}

Methylmalonyl coenzyme A tetralithium salt hydrate plays a significant role in various biochemical pathways. It is involved in:

The compound's interaction with enzymes like methylmalonyl coenzyme A mutase also affects gene expression and cellular signaling pathways, underscoring its importance in metabolic regulation.

The synthesis of methylmalonyl coenzyme A tetralithium salt hydrate involves several steps:

  • Condensation Reaction: Methylmalonyl chloride reacts with coenzyme A to form methylmalonyl coenzyme A.
  • Lithium Hydroxide Addition: Lithium hydroxide is added to convert methylmalonyl coenzyme A into its tetralithium salt form.
  • Hydration: Finally, water is introduced to form the hydrate.

These reactions are typically conducted under controlled conditions to ensure high purity and yield, often requiring low temperatures and inert atmospheres to prevent degradation .

Methylmalonyl coenzyme A tetralithium salt hydrate has diverse applications:

  • Research: Used as a substrate for studying enzyme kinetics and specificity related to methylmalonyl coenzyme A mutase and other related enzymes.
  • Biochemical Assays: Employed in analytical techniques such as ultra-performance liquid chromatography-mass spectrometry for quantifying metabolic intermediates .
  • Industrial Uses: Potential applications in metabolic engineering and synthetic biology for producing biofuels or other valuable metabolites from fatty acids and amino acids .

Studies on methylmalonyl coenzyme A tetralithium salt hydrate reveal its interactions with various enzymes involved in metabolic pathways. It has been shown to specifically activate methylmalonyl coenzyme A mutase, influencing its catalytic efficiency and substrate specificity. Additionally, research indicates that this compound can modulate cellular responses by affecting signaling pathways associated with metabolism .

Methylmalonyl coenzyme A tetralithium salt hydrate shares similarities with other compounds involved in metabolic processes. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Methylmalonyl Coenzyme AC₁₄H₂₄N₄O₇PDirectly involved in amino acid metabolism
Succinyl Coenzyme AC₁₄H₂₄N₄O₇PKey intermediate in the citric acid cycle
Acetyl Coenzyme AC₁₄H₂₃N₇O₁₁PCentral role in fatty acid synthesis
Propionyl Coenzyme AC₁₄H₂₃N₇O₇PInvolved in propionate metabolism

Uniqueness of Methylmalonyl Coenzyme A Tetralithium Salt Hydrate

Methylmalonyl coenzyme A tetralithium salt hydrate is unique due to its specific role as a substrate for methylmalonyl coenzyme A mutase, facilitating critical reactions that link amino acid catabolism with energy production pathways. Its stabilization by lithium ions enhances its solubility and reactivity compared to similar compounds, making it particularly useful in biochemical research and applications .

Role in Propionate Catabolism and Odd-Chain Fatty Acid Oxidation

Methylmalonyl coenzyme A tetralithium salt hydrate occupies a central position in the propionate catabolic pathway, which processes metabolites derived from multiple sources including odd-chain fatty acids, branched-chain amino acids valine, isoleucine, methionine, and threonine [2] [5] [9]. The compound serves as an intermediate in what is commonly referred to as the VOMIT pathway, an acronym representing the primary substrates: valine, odd-chain fatty acids, methionine, isoleucine, and threonine [9].

During odd-chain fatty acid oxidation, beta-oxidation proceeds through successive rounds of carbon chain shortening until a three-carbon propionyl coenzyme A unit remains [9] [10]. This propionyl coenzyme A cannot be directly processed through conventional fatty acid oxidation pathways and requires specialized enzymatic machinery for conversion to metabolically useful intermediates [10] [11]. Propionyl coenzyme A carboxylase catalyzes the carboxylation of propionyl coenzyme A using biotin as a cofactor, along with adenosine triphosphate and magnesium ions, to produce D-methylmalonyl coenzyme A [9] [27].

The contribution of different metabolic sources to propionate production has been quantified through isotope tracing studies. Research utilizing continuous infusion of sodium [1-¹³C]propionate in patients with methylmalonic acidemia demonstrated that amino acid catabolism accounts for approximately 51.7% of total propionate production, with a range of 24.5% to 66.4% [24]. Gut bacterial production contributes approximately 22.2% of total propionate, while the remaining 30% likely originates from odd-chain fatty acid catabolism [24].

Pathway StepEnzymeCofactorPrecursors/Substrates
Propionyl coenzyme A formationVarious (from precursors)NoneOdd-chain fatty acids, Valine, Isoleucine, Methionine, Threonine
Propionyl coenzyme A carboxylationPropionyl coenzyme A carboxylaseBiotin, adenosine triphosphate, magnesiumPropionyl coenzyme A, Bicarbonate
D-Methylmalonyl coenzyme A formationPropionyl coenzyme A carboxylaseBiotin, adenosine triphosphate, magnesiumPropionyl coenzyme A, Bicarbonate
D-Methylmalonyl coenzyme A to L-Methylmalonyl coenzyme AMethylmalonyl coenzyme A epimeraseNoneD-Methylmalonyl coenzyme A
L-Methylmalonyl coenzyme A to Succinyl coenzyme AMethylmalonyl coenzyme A mutaseAdenosylcobalamin (Vitamin B12)L-Methylmalonyl coenzyme A

Interconversion Mechanisms with Succinyl Coenzyme A via Methylmalonyl Coenzyme A Mutase

The conversion of methylmalonyl coenzyme A to succinyl coenzyme A represents a critical metabolic transformation catalyzed by methylmalonyl coenzyme A mutase [5] [6]. This enzyme catalyzes the reversible isomerization of L-methylmalonyl coenzyme A to succinyl coenzyme A, enabling the entry of propionate-derived carbon units into the tricarboxylic acid cycle [5] [6].

Methylmalonyl coenzyme A mutase exists as a homodimer with subunits ranging from 72,000 to 79,000 daltons and is localized to the mitochondrial matrix [11] [13]. The human enzyme consists of 750 amino acids and contains a metal ligand binding region specifically designed to coordinate with the cobalt center of adenosylcobalamin [13]. Crystal structure analysis has revealed that the enzyme possesses distinct domains: a TIM barrel domain for substrate binding and a cobalamin-binding domain that shares structural similarity with flavodoxin and the vitamin B12-binding domain of methionine synthase [16] [18].

The substrate complex formation involves specific positioning of methylmalonyl coenzyme A within the enzyme active site, with the cobalamin cofactor positioned to facilitate the rearrangement reaction [18]. Structural studies have demonstrated that the enzyme undergoes minimal conformational changes during the course of the rearrangement reaction, in contrast to the large conformational change observed upon substrate binding [18]. The stereochemical selectivity of the enzyme for (2R)-methylmalonyl coenzyme A is determined by the positioning of specific tyrosine residues within the active site [18].

Recent crystallographic studies of the human methylmalonyl coenzyme A mutase in complex with the accessory protein methylmalonic aciduria type A protein have revealed the molecular basis of cofactor delivery and enzyme repair mechanisms [17] [23]. These structures demonstrate a dramatic 180-degree rotation of the vitamin B12 domain, exposing it to solvent and facilitating cofactor exchange [17]. The complex is stabilized by the accessory protein wedging between two mutase domains, leading to ordering of critical regulatory loops [17].

Vitamin B12-Dependent Enzymatic Rearrangement Dynamics

The enzymatic rearrangement of methylmalonyl coenzyme A to succinyl coenzyme A requires adenosylcobalamin, the coenzyme form of vitamin B12, as an essential cofactor [5] [6] [19]. Adenosylcobalamin serves as a reversible free radical generator, enabling the complex rearrangement reaction through homolytic cleavage of the cobalt-carbon bond [6] [19].

The mechanism of adenosyl radical formation involves homolytic fission of the coenzyme followed by substrate radical formation [19]. The bond dissociation energy of the cobalt-carbon bond in free solution is approximately 32 kilocalories per mole, making adenosyl radical formation energetically unfavorable [19]. However, enzyme binding significantly alters the energetics, bringing the equilibrium constant for homolysis close to unity upon substrate binding [19].

The enzymatic mechanism proceeds through a formally concerted process in which cobalt-carbon bond cleavage occurs simultaneously with hydrogen atom transfer from the substrate to 5'-deoxyadenosine [19]. This coupling of homolysis and hydrogen abstraction has been demonstrated through pre-steady state stopped-flow experiments, which reveal significant kinetic isotope effects when deuterated substrates are employed [19]. The observed kinetic isotope effect indicates that hydrogen atom abstraction is kinetically coupled to cofactor homolysis [19].

Electrostatic interactions play a crucial role in facilitating homolysis of the coenzyme [19]. The enzyme environment provides stabilization for the highly reactive radical species while directing them toward productive catalysis [19]. The cobalt center fluctuates between its two oxidation states, cobalt(II) and cobalt(III), with the cobalt donating an electron back to the methylmalonyl coenzyme A backbone to facilitate the rearrangement reaction [13].

The 5'-deoxyadenosine molecule has been observed in crystal structures of substrate complexes, positioned weakly in the active site and not directly attached to the cobalt atom of coenzyme B12 [18]. This positioning represents a rotated and shifted conformation compared to its position in substrate-free adenosylcobalamin complexes [18]. The precise positioning of this molecule is critical for the abstraction of the non-acidic hydrogen atom from the substrate [19].

Isotope Tracing Studies for Metabolic Flux Analysis

Isotope tracing methodology represents the gold standard for quantitative analysis of metabolic flux through the methylmalonyl coenzyme A pathway [7] [20] [22]. These studies employ stable isotope-labeled substrates to track the flow of carbon atoms through metabolic networks, providing detailed information about pathway utilization and regulation [7] [22].

Carbon-13 labeled propionate serves as a primary tracer for examining tricarboxylic acid cycle metabolism and propionate utilization [14] [21]. Studies utilizing [¹³C₃]-propionate have demonstrated tissue and context-specific utilization patterns, with the three-carbon unit maintaining its integrity through the propionyl coenzyme A and methylmalonyl coenzyme A intermediates [14]. The labeled propionate is efficiently converted to propionyl coenzyme A, which retains all three labeled carbon atoms through subsequent metabolic transformations [14].

Metabolic flux analysis utilizing ¹³C-labeled tracers has revealed dynamic changes in tricarboxylic acid cycle flux patterns throughout the cell cycle [20]. These studies demonstrate complementary oscillations between glucose-derived and glutamine-derived fluxes, with glucose-derived flux peaking in late G1 phase and glutamine metabolism dominating S phase [20]. The flux through citrate synthase drops approximately two-fold as cells progress through S phase, from approximately 6 millimolar per hour in G1/S phase to 3 millimolar per hour in late S phase [20].

Isotope TracerTarget Metabolic PathwayLabeled MetabolitesAnalysis Method
[¹³C₃]-PropionatePropionate metabolismMethylmalonyl coenzyme A, Succinyl coenzyme A, tricarboxylic acid cycle intermediatesLiquid chromatography-tandem mass spectrometry, Gas chromatography-mass spectrometry
[¹³C₅]-GlutamineTricarboxylic acid cycle anaplerosisα-Ketoglutarate, Succinyl coenzyme A, MalateLiquid chromatography-tandem mass spectrometry, Gas chromatography-mass spectrometry
[¹³C₆]-GlucoseGlycolysis and tricarboxylic acid cyclePyruvate, Acetyl coenzyme A, CitrateLiquid chromatography-tandem mass spectrometry, Gas chromatography-mass spectrometry
[¹³C]-ValineBranched-chain amino acid catabolismPropionyl coenzyme A, Methylmalonyl coenzyme ALiquid chromatography-tandem mass spectrometry
[¹³C]-IsoleucineBranched-chain amino acid catabolismPropionyl coenzyme A, Methylmalonyl coenzyme ALiquid chromatography-tandem mass spectrometry

Stable isotope labeling by essential nutrients in cell culture methodology has been developed to generate isotopically labeled coenzyme A species for use as internal standards in mass spectrometry assays [21]. This approach utilizes [¹³C₃¹⁵N₁]-pantothenate to biosynthetically produce labeled coenzyme A derivatives, achieving greater than 99% labeling efficiency after three cell culture passages [21]. The method enables precise quantification of coenzyme A thioester levels and has been validated for analysis of methylmalonyl coenzyme A and related metabolites [21].

Branched-chain amino acid metabolism studies have utilized stable isotope-labeled leucine, isoleucine, and valine to characterize flux through their respective catabolic pathways [12]. These investigations have revealed that the majority of intracellular propionyl coenzyme A in fibroblasts is generated from isoleucine metabolism, with significant cross-activity between different acyl coenzyme A dehydrogenases [12]. Isotope labeling studies have also demonstrated efficient conversion of heptanoic acid, serving as a surrogate for odd-chain fatty acids, to propionate derivatives [12].

The thiophenyl ester intermediate method represents the most widely adopted chemical approach for methylmalonyl coenzyme A tetralithium salt hydrate synthesis. This methodology was pioneered by Padmakumar and colleagues, who developed a rapid two-step procedure achieving remarkable efficiency in laboratory and pilot-scale production [1] [2].

The synthesis begins with the preparation of methylmalonic acid thiophenyl ester using dicyclohexylcarbodiimide as a condensing agent. This activation step creates a highly reactive intermediate that facilitates subsequent thioester formation. The reaction proceeds under mild conditions, typically at room temperature in anhydrous dimethylformamide or dichloromethane solvents [1] [2]. The condensing agent dicyclohexylcarbodiimide functions by forming an active ester intermediate with methylmalonic acid, which subsequently reacts with thiophenol to yield the desired thiophenyl ester [2].

The second step involves transesterification with coenzyme A, where the thiophenyl ester serves as an acylating reagent. This reaction demonstrates exceptional efficiency, converting the activated intermediate to methylmalonyl coenzyme A with minimal side product formation [1]. The overall process achieves approximately 80% yield across both synthetic steps, making it highly suitable for large-scale production [1] [2].

Key advantages of this methodology include its scalability, high reproducibility, and tolerance to various reaction conditions. The method accommodates isotopic labeling through methylation of malonic acid with iodomethane, enabling the production of radioactive or stable isotope-labeled derivatives for research applications [1]. Process optimization studies have demonstrated that reaction temperature, solvent selection, and reagent stoichiometry significantly influence both yield and product purity [2].

Recent improvements to this synthetic route have focused on purification strategies and waste minimization. High-performance liquid chromatography purification protocols have been developed specifically for methylmalonyl coenzyme A derivatives, enabling efficient separation from unreacted starting materials and byproducts [2] [3]. The methodology has proven applicable to synthesis of other coenzyme A esters, including succinyl coenzyme A and various acyl-coenzyme A derivatives [1] [2].

Biocatalytic Production Using Recombinant Enzyme Systems

Biocatalytic approaches for methylmalonyl coenzyme A production leverage specialized enzyme systems that offer advantages in stereoselectivity, reaction specificity, and environmental compatibility. Multiple enzyme classes have been successfully employed for this purpose, each with distinct characteristics and optimal operating conditions [4] [5] [6].

Methylmalonyl coenzyme A mutase represents the most extensively studied biocatalytic system. Human methylmalonyl coenzyme A mutase, when expressed in Escherichia coli BL21(DE3) strains, demonstrates specific activities ranging from 0.2 to 0.3 units per milligram of protein [7]. This adenosylcobalamin-dependent enzyme catalyzes the reversible isomerization between methylmalonyl coenzyme A and succinyl coenzyme A, requiring vitamin B12 as an essential cofactor [7] [8].

Expression optimization studies have revealed that cultivation temperature significantly affects enzyme folding and activity. Post-induction cultivation at 12°C rather than 37°C leads to improved protein solubility and 10-15 fold higher specific activities compared to human liver homogenates [7]. The enzyme demonstrates optimal activity at pH 7.4 and requires strict anaerobic conditions to prevent cofactor oxidation [7] [8].

Methylmalonyl coenzyme A synthetase from Rhodopseudomonas palustris offers an alternative biocatalytic approach with distinct advantages [4] [9]. This enzyme demonstrates catalytic efficiency of 1.48 × 10⁵ M⁻¹ s⁻¹ for methylmalonate substrate, significantly higher than related enzymes from other bacterial sources [4]. The RpMatB enzyme shows similar activities for both malonate and methylmalonate substrates, making it particularly suitable for heterologous polyketide biosynthesis applications [4] [9].

Structure-guided protein engineering has enabled expansion of substrate specificity in methylmalonyl coenzyme A synthetase systems. Rational mutagenesis of active site residues has led to substantially higher activity with ethylmalonate and butylmalonate substrates, demonstrating the potential for creating customized biocatalysts for specialized applications [4]. These engineered variants maintain high catalytic efficiency while accommodating structurally diverse substrate molecules [4].

Propionyl coenzyme A carboxylase systems provide another biocatalytic route, though with generally lower yields. This enzyme converts propionyl coenzyme A to methylmalonyl coenzyme A through carboxylation, achieving conversion rates of 25-40% under optimal conditions [6] [10]. The reaction requires adenosine triphosphate and biotin cofactors, along with magnesium ions for catalytic activity [6].

Industrial implementation of biocatalytic systems has been demonstrated in Saccharopolyspora erythraea for erythromycin production. Engineering of the methylmalonyl coenzyme A metabolite node through methylmalonyl coenzyme A mutase operon duplication resulted in 51% increased erythromycin production in high-performance oil-based fermentation medium [11]. This success illustrates the commercial viability of biocatalytic methylmalonyl coenzyme A production at industrial scales [11].

Industrial-Scale Purification Strategies and Quality Control

Industrial-scale purification of methylmalonyl coenzyme A tetralithium salt hydrate requires sophisticated methodologies to achieve pharmaceutical-grade purity while maintaining product stability and biological activity. Current industry standards mandate minimum 90% purity as determined by high-performance liquid chromatography, with comprehensive quality control protocols ensuring batch-to-batch consistency [12] [13] [14].

High-performance liquid chromatography represents the cornerstone analytical technique for both purification and quality assessment. Optimized separation protocols employ C18 reverse-phase columns with gradient elution systems using sodium acetate buffer (100 mM, pH 4.6) and methanol mobile phases [3] [15]. Detection at 260 nm wavelength enables accurate quantification of methylmalonyl coenzyme A while monitoring potential degradation products and impurities [14] [3].

Ion exchange chromatography has proven essential for large-scale purification operations. The methodology utilizes the polyanionic nature of coenzyme A derivatives to achieve selective retention and purification [16] [17]. DEAE-Sepharose columns with sodium chloride gradient elution systems provide excellent resolution between methylmalonyl coenzyme A and structurally related impurities [18] [16]. Process optimization studies have demonstrated that buffer pH, ionic strength, and temperature significantly influence separation efficiency and product recovery [16].

Preparative high-performance liquid chromatography systems enable efficient scaling for industrial production requirements. Semi-preparative C18 columns with optimized mobile phase compositions achieve baseline separation of methylmalonyl coenzyme A from synthesis byproducts and degradation products [3] [15]. Fraction collection protocols based on ultraviolet detection ensure high-purity product isolation while minimizing losses during purification [3].

Quality control protocols encompass multiple analytical techniques to ensure product specifications. Mass spectrometry confirms molecular weight (891.34 g/mol anhydrous basis) and structural integrity [12] [13]. Karl Fischer titration determines water content, which must remain below 12% to ensure stability [12] [13] [19]. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation and detects potential degradation products [13].

Stability testing protocols evaluate product degradation under various storage conditions. Accelerated stability studies at elevated temperatures predict shelf life and optimal storage conditions [13] [19]. Photostability testing using controlled light exposure identifies potential photodegradation pathways and packaging requirements [13]. pH stability assessments determine acceptable buffer systems and handling protocols [19].

Contamination control measures are critical for pharmaceutical-grade production. Endotoxin testing ensures bacterial contamination remains below acceptable limits for biological applications [20]. Heavy metal analysis by inductively coupled plasma mass spectrometry confirms absence of catalytic metal contaminants that could accelerate degradation [13]. Residual solvent analysis verifies removal of organic solvents used during synthesis and purification [13].

Process analytical technology implementation enables real-time monitoring of purification operations. Online ultraviolet-visible spectroscopy provides continuous monitoring of column effluent composition [3]. Automated fraction collection systems based on spectroscopic data ensure consistent product quality while minimizing manual intervention [3]. Integrated data systems maintain comprehensive batch records for regulatory compliance and quality assurance [20].

Stability Challenges in Hydrated Lithium Salt Formulations

Hydrated lithium salt formulations of methylmalonyl coenzyme A present unique stability challenges that significantly impact product shelf life, storage requirements, and commercial viability. The tetralithium salt hydrate form, while offering enhanced solubility and handling characteristics, introduces multiple degradation pathways that require careful management through formulation science and storage optimization [12] [13] [19].

Thioester bond hydrolysis represents the primary degradation mechanism affecting methylmalonyl coenzyme A tetralithium salt hydrate. Water activity and pH conditions directly influence hydrolysis kinetics, with acidic conditions accelerating bond cleavage and subsequent loss of biological activity [19] [21]. Studies have demonstrated that the free acid form exhibits 5% decomposition within six months when stored at -80°C, highlighting the inherent instability of the thioester linkage [19]. The tetralithium salt formulation provides improved stability compared to free acid forms, but remains susceptible to hydrolytic degradation under unfavorable conditions [12] [13].

Lithium salt crystallization behavior significantly affects product uniformity and performance. Humidity fluctuations and temperature variations can induce polymorphic transitions or changes in hydration state, leading to non-uniform salt distribution and altered dissolution characteristics [22] [23]. The hydrated form contains variable amounts of water (denoted as xH₂O in the molecular formula), which can range depending on storage conditions and environmental humidity [12] [13]. This variability in water content directly impacts molecular weight calculations and dosing accuracy in research applications [12].

Water content management presents ongoing challenges in hydrated salt formulations. Environmental humidity exposure can lead to either dehydration or over-hydration, both of which affect product stability and performance [23]. Karl Fischer titration studies indicate that water content should remain below 12% to maintain optimal stability [12] [13]. Packaging solutions utilizing desiccant materials and moisture barrier films are essential for maintaining consistent hydration states during storage and transport [23].

pH-induced degradation represents another significant stability concern. The methylmalonyl coenzyme A molecule contains multiple ionizable groups that are sensitive to pH variations [19] [21]. Buffer system optimization has identified pH ranges of 4.0-8.0 as acceptable for stability, with optimal stability occurring around pH 6.6 [8]. Acidic conditions promote thioester hydrolysis, while alkaline conditions can lead to coenzyme A backbone degradation [19].

Oxidative degradation pathways affect both the coenzyme A moiety and the methylmalonyl substituent. Atmospheric oxygen exposure can lead to formation of oxidized products that reduce biological activity and complicate purification [24] [21]. Protective packaging using inert atmosphere systems or oxygen scavenger materials helps mitigate oxidative degradation during storage [24]. The adenine nucleotide portion of the molecule is particularly susceptible to oxidative damage, leading to characteristic spectroscopic changes that can be monitored using ultraviolet-visible spectroscopy [21].

Temperature-induced decomposition becomes significant at elevated storage temperatures. Thermal gravimetric analysis has revealed multiple decomposition events occurring above room temperature, emphasizing the need for sub-zero storage conditions [13] [19]. The recommended storage temperature of -20°C represents a compromise between stability requirements and practical handling considerations [12] [13]. Extended exposure to temperatures above 0°C leads to progressive degradation with detectable changes in high-performance liquid chromatography profiles [19].

Light-induced degradation affects the adenine nucleotide chromophore within the coenzyme A structure. Ultraviolet and visible light exposure can lead to photodegradation reactions that reduce biological activity and alter spectroscopic properties [21]. Amber glass vials and dark storage conditions are standard practices for minimizing photodegradation [13]. Photostability testing protocols have been developed to assess degradation kinetics under controlled light exposure conditions [13].

Metal ion chelation presents additional stability concerns due to trace metal contamination. Iron, copper, and other transition metals can catalyze degradation reactions through formation of metal-coenzyme A complexes [21]. Chelating agent addition, such as ethylenediaminetetraacetic acid, helps sequester trace metals and prevent catalytic degradation [21]. Inductively coupled plasma mass spectrometry analysis ensures metal contamination remains below acceptable limits [13].

Physical Description

Solid

XLogP3

-5.4

Hydrogen Bond Acceptor Count

24

Hydrogen Bond Donor Count

10

Exact Mass

874.14725767 g/mol

Monoisotopic Mass

874.14725767 g/mol

Heavy Atom Count

56

Dates

Last modified: 08-15-2023

Explore Compound Types